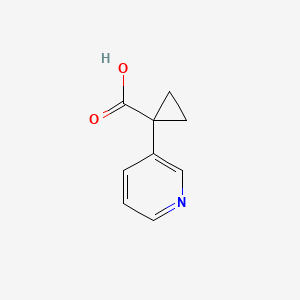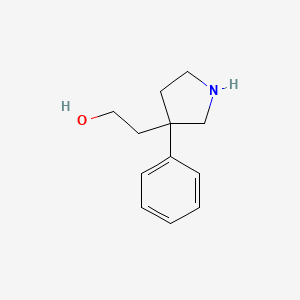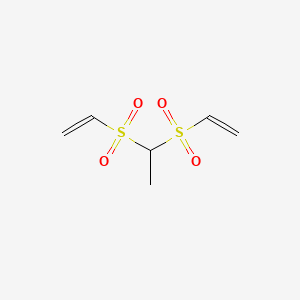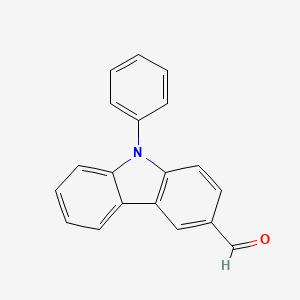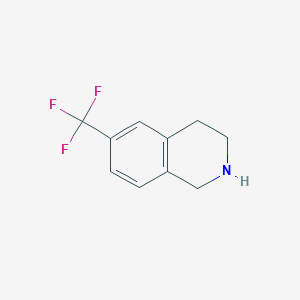
6-(Trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline
Overview
Description
- 6-(Trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline is a chemical compound with the formula C~10~H~9~F~3~N.
- The trifluoromethyl group (CF~3~) is covalently bonded to the isoquinoline ring, replacing hydrogen atoms.
- It is a colorless solid with a unique structure that combines the properties of the isoquinoline moiety and the trifluoromethyl group.
Synthesis Analysis
- Various methods exist to introduce the trifluoromethyl group into organic compounds.
- Common approaches include using sulfur tetrafluoride, trihalomethyl compounds, and antimony trifluoride.
- The Swarts reaction and trifluoromethyl copper reactions are also employed for synthesis.
Molecular Structure Analysis
- The molecular structure consists of an isoquinoline ring with a trifluoromethyl group attached.
- The trifluoromethyl group enhances the compound’s electronegativity and acidity.
- The unique combination of fluorine and the isoquinoline moiety contributes to its properties.
Chemical Reactions Analysis
- Trifluoromethyl-substituted compounds can act as strong acids or alter basicity.
- The trifluoromethyl group can modify solubility and reactivity in other molecules.
Physical And Chemical Properties Analysis
- It is a colorless solid with a melting point of -110°C and a boiling point of -22.5°C.
- The trifluoromethyl group enhances its properties, making it useful in various applications.
Scientific Research Applications
Balancing Pharmacological Potency and Selectivity
6-(Trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline is involved in enhancing the selectivity of pharmacological agents while maintaining potency. Grunewald et al. (2006) demonstrated the use of 3-trifluoromethyl-1,2,3,4-tetrahydroisoquinolines (THIQs) in optimizing inhibitors of phenylethanolamine N-methyltransferase (PNMT). They found that while the trifluoromethyl group reduced affinity for the alpha(2)-adrenoceptor, it also led to decreased PNMT inhibitory potency due to steric and electrostatic factors. The study highlighted the delicate balance between enhancing potency and maintaining selectivity in drug design (Grunewald et al., 2006).
Synthesis and Catalysis
In the field of organic synthesis, 6-(Trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline is a key intermediate. Liu et al. (2013) developed a one-pot synthesis method for 1-(trifluoromethyl)-4-fluoro-1,2-dihydroisoquinolines, providing an efficient route to synthesize various fluorinated isoquinolines. This method involves a silver-catalyzed intramolecular aminofluorination of alkyne, demonstrating the compound's significance in facilitating complex chemical reactions (Liu et al., 2013).
Molecular Structure Analysis
The compound's molecular structure plays a critical role in understanding its properties and potential applications. Quintana et al. (2016) focused on the X-ray diffraction data of 4-phenyl-6-(trifluoromethyl)-3,4-dihydroquinolin-2(1H)-one and its precursors, providing detailed insights into its crystal structure. Such studies are essential for the development of new materials and drugs, where molecular arrangement and bonding play crucial roles (Quintana et al., 2016).
Safety And Hazards
- It is flammable and can emit flammable gases upon contact with water.
- Proper handling, storage, and protective measures are essential.
Future Directions
- Investigate additional applications, explore novel derivatives, and study its behavior in different environments.
Please note that this analysis is based on available information, and further research may reveal additional insights. 🌟
properties
IUPAC Name |
6-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F3N/c11-10(12,13)9-2-1-8-6-14-4-3-7(8)5-9/h1-2,5,14H,3-4,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOTVKLYMZOREFJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1C=C(C=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70592583 | |
| Record name | 6-(Trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70592583 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(Trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline | |
CAS RN |
284027-37-8 | |
| Record name | 1,2,3,4-Tetrahydro-6-(trifluoromethyl)isoquinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=284027-37-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-(Trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70592583 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



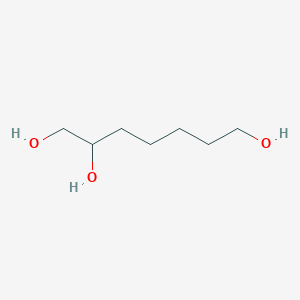
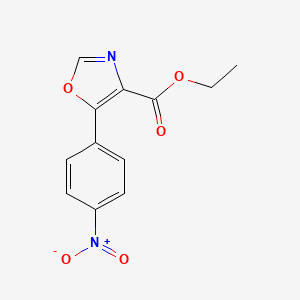

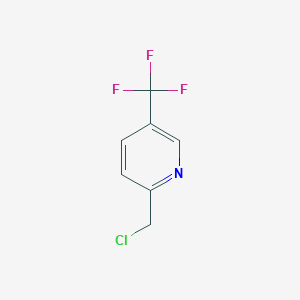
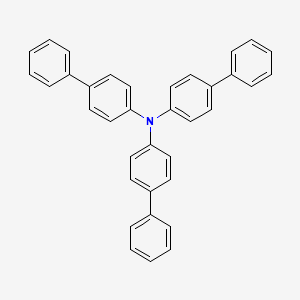
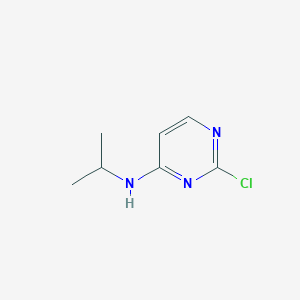
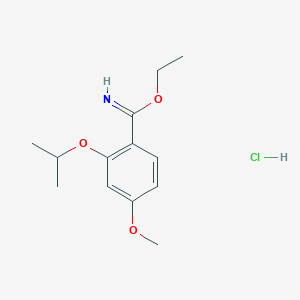
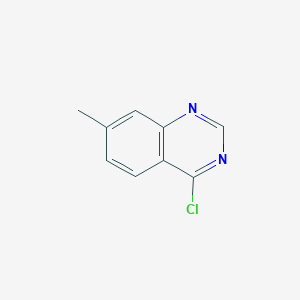
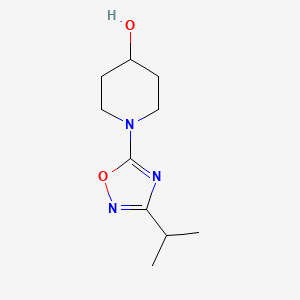
![[1,2,4]Triazolo[1,5-a]pyridine-2-carboxylic acid](/img/structure/B1591805.png)
